4-Oxopyran-3-carboxylic acid
Description
Significance of Pyranone Scaffolds in Organic Synthesis and Natural Products Research
Pyranone scaffolds are of paramount importance in organic synthesis and the study of natural products due to their prevalence in biologically active molecules. iosrjournals.orgnih.gov These structures are found in all three kingdoms of life and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. iosrjournals.orgnih.govbeilstein-journals.org The versatility of the pyranone core allows for the construction of complex molecular architectures, making it a valuable target for synthetic chemists. iosrjournals.orgresearchgate.net
Natural products containing the γ-pyrone (4-pyrone) ring are widespread and pharmacologically active, often isolated from microorganisms like Streptomyces. nih.gov The structural diversity of these natural pyrones, which can include various substituents on the pyrone ring, contributes to their varied biological functions. nih.gov This has spurred significant interest in the synthesis of pyranone derivatives as potential lead compounds in drug discovery. iosrjournals.org
Historical Context of Pyranone Carboxylic Acid Chemistry
The history of pyranone chemistry is intertwined with the study of natural products. Early investigations often focused on isolating and characterizing these compounds from natural sources. For instance, Kojic acid, a naturally occurring pyranone with a hydroxymethyl group, has been known for its depigmenting and other biological activities. benthamscience.com The synthesis of pyranone derivatives has evolved significantly over time, with researchers developing more efficient and sustainable methods to construct these scaffolds. iosrjournals.org An early method for producing α-pyrone involved the pyrolysis of coumalic acid salts. orgsyn.orgbeilstein-journals.org More contemporary approaches focus on one-pot syntheses and the use of various catalysts to achieve high yields and stereoselectivity. nih.govresearchgate.net
Current Research Landscape and Emerging Trends for 4-Oxopyran-3-carboxylic Acid Derivatives
The current research landscape for this compound and its derivatives is dynamic and expanding. A significant trend is the development of novel synthetic methodologies to create diverse libraries of pyranone-containing compounds for biological screening. iosrjournals.org Researchers are exploring new catalytic systems, including biocatalysis and photocatalysis, to access complex pyrone derivatives. beilstein-journals.org
Furthermore, there is a growing interest in the functionalization of the pyranone core to modulate biological activity. For example, the synthesis of pyranone derivatives with fused heterocyclic rings has been explored to create new chemical entities with potential therapeutic applications. researchgate.netresearchgate.net The design and synthesis of novel 4-oxo-4H-quinoline-3-carboxylic acid derivatives as HIV-1 integrase inhibitors highlights the therapeutic potential of this scaffold. nih.gov
Detailed Research Findings:
Recent studies have demonstrated the potential of this compound derivatives in various therapeutic areas. For instance, certain derivatives have been investigated for their activity as CB2 cannabinoid receptor agonists. ucl.ac.be The synthesis of novel 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives has been pursued to develop new HIV-1 integrase inhibitors. nih.gov Additionally, some pyran derivatives have shown promising antioxidant and antibacterial activities. nih.gov
The synthesis of these derivatives often involves multi-step reaction sequences. For example, the preparation of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid has been achieved through the oxidation of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one. chemicalbook.comgoogle.com Another approach involves the reaction of primary alkyl amines with 2,6-dimethyl-4-oxopyran-3-carboxylate esters to yield N-alkyl-2,6-dimethyl-4-oxopyridine-3-carboxylic acids. researchgate.netresearchgate.net
Interactive Data Table: Examples of this compound Derivatives and their Research Focus
| Compound Name | Research Focus |
| 2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid | Antimicrobial, anti-inflammatory, and antioxidant activities. smolecule.com |
| 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | Synthesis and chemical transformations. chemicalbook.comgoogle.com |
| 6-(Pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives | Potential HIV-1 integrase inhibitors. nih.gov |
| 4-Oxo-1,4-dihydroquinoline-3-carboxamide derivatives | Selective CB2 cannabinoid receptor agonists. ucl.ac.be |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-oxopyran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-5-1-2-10-3-4(5)6(8)9/h1-3H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOMFEHOLJKQAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C(C1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Oxopyran 3 Carboxylic Acid and Its Derivatives
Traditional Synthetic Routes to Pyranone Carboxylic Acids
Traditional approaches to synthesizing pyranone carboxylic acids have long relied on foundational reactions in organic chemistry that build the heterocyclic ring through cyclization or modify a pre-existing pyranone nucleus.
Cyclization Reactions in Pyranone Formation
The formation of the pyranone ring is a critical step, often achieved through condensation reactions that construct the heterocyclic system from acyclic precursors. A notable historical and practical example is the synthesis of Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid), a key derivative and precursor in this family.
The Claisen condensation provides a classic route to Chelidonic acid, first described by Claisen and later refined by others. nih.gov This method involves the reaction of diethyl oxalate (B1200264) and acetone (B3395972) in the presence of a strong base like sodium ethoxide. nih.gov The reaction proceeds through the formation of ethyl dioxovalerate, which then undergoes a subsequent Claisen condensation and cyclization. nih.gov The resulting product is then neutralized with acid and refluxed to yield Chelidonic acid. nih.gov
Another fundamental intramolecular cyclization reaction is the Dieckmann condensation. This reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester. monash.edupitt.edu For the synthesis of a six-membered ring like the pyranone core, a 1,7-diester would be the required starting material. scirp.org The mechanism involves the deprotonation of an α-carbon to form an enolate, which then attacks the second ester group intramolecularly to form the cyclic β-keto ester after acidification. scirp.orgdntb.gov.ua
Table 1: Comparison of Traditional Cyclization Reactions
| Reaction | Starting Materials | Key Reagents | Product Type |
|---|---|---|---|
| Claisen Condensation | Diethyl oxalate, Acetone | Sodium ethoxide, HCl | 4-Oxo-4H-pyran-2,6-dicarboxylic acid (Chelidonic Acid) nih.gov |
| Dieckmann Condensation | 1,7-Diester | Sodium alkoxide | Cyclic β-keto ester pitt.edu |
Derivatization Strategies of the Pyranone Nucleus
Once the pyranone nucleus is formed, derivatization strategies allow for the introduction or modification of functional groups. Chelidonic acid itself serves as a versatile starting point. For instance, the parent compound, 4-pyrone, is prepared through the thermal decarboxylation of Chelidonic acid, demonstrating a straightforward modification of the carboxylic acid groups. wikipedia.org
A more sophisticated method for introducing functionality that can lead to a carboxylic acid group is the Vilsmeier-Haack reaction. This reaction typically uses a Vilsmeier reagent, prepared from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic and heterocyclic compounds. nih.govresearchgate.net The reaction of compounds containing an active acetyl group with the Vilsmeier-Haack reagent can lead to multiple iminoalkylations followed by cyclization to afford heterocyclic compounds. nih.gov This provides a pathway to introduce a formyl group onto the pyranone ring, which can be subsequently oxidized to the desired carboxylic acid moiety.
Advanced Synthetic Approaches
Modern synthetic chemistry has introduced a variety of metal-catalyzed reactions that offer high efficiency, selectivity, and functional group tolerance for the synthesis of complex heterocyclic systems like pyranones.
Metal-Catalyzed Syntheses
Catalysis by transition metals such as palladium and gold provides powerful tools for constructing the pyranone ring through cyclization and cyclo-isomerization pathways.
Palladium(II)-catalyzed oxidative cyclizations are effective for preparing pyranone derivatives. One such methodology involves the intramolecular cyclization of β-hydroxyenones. nih.govnih.govacs.org This approach is considered a variant of a stepwise hetero-Diels-Alder reaction. acs.org The process begins with the preparation of β-hydroxyenones via an aldol (B89426) reaction, followed by a regioselective oxidative ring closure mediated by a Pd(II) catalyst to yield 2,3-dihydro-4H-pyran-4-ones. nih.govacs.org This strategy is advantageous as it can deliver structurally diverse trisubstituted syn- and anti-dihydropyranones. acs.org
Table 2: Palladium-Catalyzed Oxidative Cyclization of β-Hydroxyenones
| Substrate | Catalyst System | Product | Key Feature |
|---|---|---|---|
| β-Hydroxyenone | Pd(II) | 2,3-Dihydro-4H-pyran-4-one | Regioselective 6-membered ring formation acs.orgacs.org |
Gold catalysts, particularly Au(III) species, are recognized for their ability to act as soft, carbophilic Lewis acids that can activate alkynes toward nucleophilic attack. frontiersin.org Unlike Au(I), Au(III) is a hard Lewis acid, which allows it to preferentially bind to heteroatoms like oxygen, facilitating unique cyclization pathways. mdpi.com
A specific application of this is the Gold(III) chloride (AuCl₃) catalyzed regioselective synthesis of pyranone-containing fused rings. nih.gov This reaction proceeds via the cycloisomerization of substrates like 3-ethynyl-indole-2-carboxylic acid to yield pyrano[3,4-b]indol-1(9H)-ones in high yields. nih.govresearchgate.net The AuCl₃ catalyst promotes the intramolecular attack of the carboxylic acid's oxygen onto the activated alkyne, leading to the formation of the pyranone ring in a highly regioselective manner. nih.gov This method highlights the utility of Gold(III) chloride in mediating complex cycloisomerization reactions to build pyranone architecture. frontiersin.orgnih.gov
Table 3: Gold(III) Chloride Catalyzed Cyclo-isomerization
| Substrate | Catalyst | Product | Reaction Type |
|---|---|---|---|
| 3-Ethynyl-indole-2-carboxylic acid | AuCl₃ | Pyrano[3,4-b]indol-1(9H)-one | Regioselective Cycloisomerization nih.gov |
| Cycloalkenyl alcohols | AuCl₃ | Fused Tetrahydropyranone | Diastereoselective oxa-Michael ring closure nih.gov |
Ruthenium-Catalyzed Transformations
Ruthenium complexes have emerged as effective catalysts for the synthesis of pyranone cores through various transformation pathways. These methods offer high efficiency and atom economy, representing significant advancements over traditional synthetic routes.
One prominent strategy involves a three-component cascade reaction utilizing acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide (B41071), catalyzed by ruthenium. organic-chemistry.orgresearchgate.netorganic-chemistry.org This approach achieves the first successful nucleophilic addition of a vinylic C-H bond from acrylic acids to an aldehyde. organic-chemistry.orgresearchgate.net The reaction proceeds through an intramolecular cyclization and a subsequent second aldehyde insertion to form substituted butenolides. organic-chemistry.orgresearchgate.net At higher temperatures, the elimination of sulfonamides occurs, yielding the final pyranone products. organic-chemistry.orgresearchgate.net Optimal conditions for this transformation have been identified as using the catalyst [Ru(p-cymene)Cl₂]₂ with NaOAc in hexafluoroisopropanol (HFIP) as the solvent at 100°C, achieving yields of up to 78%. organic-chemistry.org This method demonstrates good tolerance for various functional groups. organic-chemistry.org
Another ruthenium-catalyzed approach is the oxidative annulation of alkynes with acrylic acid derivatives. nih.gov A cationic ruthenium(II) catalyst, generated by removing the chloride ligand from [RuCl₂(p-cymene)]₂ with AgSbF₆, promotes this cyclization, providing an efficient route to 2-pyrone structures. nih.gov
Furthermore, ruthenium catalysts can facilitate the reconstructive carbonylation of cyclopropenones to form pyranopyrandiones. nih.gov This novel carbonylative dimerization involves the cleavage of a C-C bond in the cyclopropenone starting material. nih.gov For instance, treating dipropylcyclopropenone with a catalytic amount of Ru₃(CO)₁₂ and NEt₃ in THF under 15 atm of carbon monoxide at 140°C results in the formation of a pyranopyrandione. nih.gov
| Catalyst System | Reactants | Key Transformation | Product Type | Ref. |
| [Ru(p-cymene)Cl₂]₂ / NaOAc | Acrylic acids, ethyl glyoxylate, p-toluenesulfonamide | Three-component cascade via vinylic C-H addition | Pyranones | organic-chemistry.orgresearchgate.net |
| [RuCl₂(p-cymene)]₂ / AgSbF₆ | Alkynes, Acrylic acid derivatives | Oxidative annulation | 2-Pyrones | nih.gov |
| Ru₃(CO)₁₂ / NEt₃ | Cyclopropenones | Carbonylative dimerization via C-C cleavage | Pyranopyrandiones | nih.gov |
Biocatalytic and Biomimetic Syntheses
Nature provides sophisticated blueprints for the synthesis of complex molecules, which chemists can emulate through biomimetic strategies or harness directly via biocatalysis. The synthesis of 4-oxopyran-3-carboxylic acid derivatives, particularly 4-hydroxy-2-pyrones, is well-suited to these bio-inspired approaches.
Biomimetic Synthesis: A primary biomimetic strategy for constructing 4-hydroxy-2-pyrones is based on the cyclization of 1,3,5-tricarbonyl compounds or their protected forms. mdpi.com This method mimics the processes that occur in nature under the action of polyketide synthases (PKS). mdpi.com The general approach involves a condensation reaction of acetoacetic esters with aldehydes, followed by an oxidation step. mdpi.com This pathway capitalizes on the inherent reactivity of polyketide-like precursors to form the stable pyrone ring. mdpi.comnih.gov Research has also explored the biomimetic transformation of linear all-(E) tetraene-pyrone precursors, which are conformationally strained, into diverse natural products containing pyrone cores. nih.gov
Biocatalytic Synthesis: Biocatalytic methods utilize enzymes or whole-cell systems to perform chemical transformations. In nature, the synthesis of 4-hydroxy-2-pyrones is catalyzed by polyketidases (PKS), which elongate a starting acyl unit with malonyl-CoA-derived extender units through repeated Claisen condensations. mdpi.com This biosynthetic pathway is actively being developed as a biotechnological tool for constructing both natural and unnatural polysubstituted 4-hydroxy-2-pyrones. mdpi.com Additionally, carboxylic acid reductases (CARs) are being investigated for their ability to reduce a wide range of carboxylic acids to aldehydes, which are key intermediates in the synthesis of many industrial chemicals and could be integrated into engineered pathways for producing pyranone precursors. researchgate.net
Multi-component Reactions for Pyranone Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates structural features from each starting material. This approach aligns with the principles of atom economy and procedural simplicity, making it attractive for constructing complex heterocyclic scaffolds like pyranones.
A prevalent MCR for synthesizing 4H-pyran derivatives involves the one-pot condensation of an aromatic aldehyde, malononitrile (B47326), and an active methylene (B1212753) compound such as ethyl acetoacetate (B1235776) or dimedone. growingscience.comresearchgate.netnih.gov These reactions can be promoted by a variety of catalysts, with a focus on those that are environmentally benign and reusable.
For example, a highly efficient synthesis of 2-amino-4H-pyran derivatives has been reported using KOH-loaded calcium oxide (CaO) as a solid base catalyst under solvent-free conditions. growingscience.comresearchgate.net The reaction of an aromatic aldehyde, malononitrile, and ethyl acetoacetate at 60°C proceeds to completion in as little as 10 minutes, affording the desired product in excellent yields (up to 92%). growingscience.com This catalyst can be easily recovered by filtration and reused multiple times without a significant loss of activity. growingscience.comresearchgate.net
Another green approach utilizes a magnetically separable bionanocatalyst, CuFe₂O₄@starch. nih.gov This catalyst effectively promotes the three-component synthesis of 4H-pyrans in ethanol (B145695) at room temperature. nih.gov The magnetic nature of the catalyst allows for its simple recovery using an external magnet, and it can be reused for at least six cycles. nih.gov
| Catalyst | Reactants | Conditions | Product | Ref. |
| 20% KOH loaded CaO | Aromatic aldehyde, Malononitrile, Ethyl acetoacetate | Solvent-free, 60°C, 10-120 min | 2-Amino-4H-pyran derivatives | growingscience.comresearchgate.net |
| CuFe₂O₄@starch | Aromatic aldehyde, Malononitrile, Active methylene compound | Ethanol, Room temperature | 4H-Pyran derivatives | nih.gov |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into synthetic methodologies aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of this compound and its derivatives has benefited significantly from such approaches.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions rapidly and uniformly, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. chemicaljournals.comconicet.gov.ar
This technology has been successfully applied to the synthesis of pyranone-related structures. For instance, 4-oxo-2-butenoic acids can be synthesized via a microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid. nih.gov The reaction conditions are tailored to the substrate; aryl ketones react efficiently in dioxane with tosic acid at 160°C for one hour, while aliphatic ketones perform better with pyrrolidine (B122466) and acetic acid in methanol (B129727) at 60°C for eight hours. nih.gov Similarly, a rapid, solvent-free, one-pot synthesis of symmetrical 4H-pyran-4-ones has been developed by condensing carboxylic acid anhydrides in the presence of polyphosphoric acid under microwave irradiation, with the reaction completing in just two minutes. scielo.br
Ultrasonic Irradiation Techniques
Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. This technique is a valuable tool in green synthesis.
The synthesis of 4H-pyran derivatives has been shown to benefit from ultrasonic irradiation. A facile, one-pot, three-component synthesis of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate derivatives was achieved by reacting a substituted aldehyde, ethyl acetoacetate, and malononitrile in water under ultrasound. nanobioletters.com This method is notable for its use of an environmentally benign solvent (water) and extremely short reaction time of two minutes, offering superior yields compared to conventional methods. nanobioletters.com The use of ultrasound can create a synergistic effect with certain catalytic systems, leading to enhanced efficiency. nih.gov The process is considered a heterogeneous sonochemical reaction, offering advantages in terms of operational simplicity and milder conditions. nanobioletters.comnih.gov
Solvent-Free Reaction Conditions
Conducting reactions without a solvent or in a solid state minimizes the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. These solvent-free, or solid-state, reactions can lead to higher efficiency, easier product isolation, and reduced waste.
Several methodologies for pyranone synthesis have been adapted to solvent-free conditions. As previously mentioned, the multi-component synthesis of 2-amino-4H-pyran derivatives using a KOH-loaded CaO catalyst proceeds efficiently at 60°C without any solvent, yielding the desired products in over 90% yield. growingscience.comresearchgate.net This method is not only environmentally friendly but also highly practical, as the catalyst can be easily filtered off and the product can often be purified by simple recrystallization. researchgate.net Microwave-assisted synthesis can also be performed under solvent-free conditions, as demonstrated in the rapid preparation of symmetrical γ-pyrones from acid anhydrides and polyphosphoric acid, further enhancing the green credentials of the process. scielo.br
Photocatalytic Methods for Pyranone Synthesis
The development of environmentally benign synthetic methods is a central focus of modern chemistry. In this context, photocatalysis has emerged as a powerful tool for the synthesis of pyranone derivatives, offering a green alternative to traditional methods that often rely on stoichiometric and potentially hazardous oxidizing agents. A notable advancement in this area is the photocatalytic conversion of furfural (B47365) alcohols into pyranones. researchgate.net This method utilizes oxygen as the oxidant and is conducted in an aqueous phase under ambient conditions with white light irradiation, representing a significant step towards a more sustainable chemical synthesis. researchgate.net
The core of this process lies in the Achmatowicz reaction, which is an oxidative ring expansion of a furyl alcohol to a pyranone. researchgate.net While the classical Achmatowicz reaction employs oxidants like m-CPBA, PCC, or bromine, photocatalytic versions offer a safer and more environmentally friendly pathway. researchgate.net For instance, rose bengal, an organic dye, can act as a photocatalyst in this transformation. researchgate.net These photocatalytic methods not to only avoid harsh reagents but can also be implemented in continuous-flow systems, which offer advantages such as improved illumination, better mixing, and higher quantum efficiency compared to batch processes. researchgate.net
Another significant approach involves the use of photo-excited organic dyes, such as Na2 eosin (B541160) Y, as direct hydrogen atom transfer (HAT) photocatalysts. This has been successfully applied in the multicomponent green tandem synthesis of pyrano[2,3-d]pyrimidine scaffolds. nih.gov This method is characterized by its high atom economy, energy efficiency, and operational simplicity, proceeding at room temperature in aqueous ethanol under an air atmosphere. nih.gov The ability to perform such cyclizations on a gram scale highlights the potential for industrial applications of these photocatalytic methods. nih.gov
Atom Economy and Waste Minimization in Pyranone Synthesis
Atom economy is a fundamental principle of green chemistry that emphasizes the maximization of the incorporation of all materials used in a process into the final product. wordpress.comjocpr.com In the synthesis of pyranones, significant strides have been made to develop methodologies that adhere to this principle, thereby minimizing waste.
A prime example of an atom-economical approach is the transition-metal-free synthesis of 4-pyrones from diynones and water. nih.govmdpi.comresearchgate.net This method, promoted by TfOH, involves a nucleophilic addition and cyclization of diynones with water. nih.govmdpi.comresearchgate.net Water serves as a cheap, green, and readily available starting material, and the process is characterized by its simplicity and environmental friendliness. mdpi.com This transformation provides an efficient route to substituted 4-pyrones with good yields. mdpi.comresearchgate.net The reaction proceeds via a nucleophilic addition/cyclization/dehydrogenation process, showcasing an elegant way to construct the pyrone ring with minimal byproduct formation. mdpi.com
The pursuit of atom economy extends to various other synthetic strategies for pyranone-containing structures. For instance, the multicomponent synthesis of pyrano[2,3-d]pyrimidine scaffolds using a photo-excited organic dye as a catalyst is noted for its high atom economy. nih.gov Multicomponent reactions, by their very nature, are often highly atom-economical as they combine several starting materials into a single product in one step, reducing the number of synthetic steps and the associated waste.
The following table summarizes key aspects of these atom-economical methods for pyranone synthesis.
| Method | Starting Materials | Key Features | Reference |
| TfOH-promoted synthesis of 4-pyrones | Diynones, Water | Transition-metal-free, Simple, Environmentally benign | nih.govmdpi.comresearchgate.net |
| Photocatalytic synthesis of pyrano[2,3-d]pyrimidines | Barbituric acid derivatives, Malononitrile, Arylaldehydes | High atom economy, Energy-efficient, Operationally simple | nih.gov |
Synthesis of Key Analogs and Precursors Relevant to this compound
The synthesis of analogs and precursors of this compound is crucial for the development of new derivatives with potential applications in various fields. The following sections detail the synthesis of several key compounds.
Synthesis of 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid as a Versatile Precursor
3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid is a valuable precursor for more complex molecules. While direct synthesis details are not extensively published in readily available literature, a related patented method for the synthesis of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid provides significant insight. google.com This process starts from furfuryl alcohol and proceeds through four main steps: rearrangement, addition, hydroxyl protection, and oxidation. google.com The protection of the hydroxyl group as a benzyl (B1604629) ether is a key step, suggesting that a similar strategy could be employed, followed by a deprotection step to yield the desired 3-hydroxy derivative. This precursor is noted as an intermediate in the synthesis of Dolutegravir, a second-generation HIV-1 integrase inhibitor. hsppharma.com
The table below outlines the general synthetic strategy derived from the synthesis of the benzyloxy-protected analog.
| Step | Description | Starting Material | Key Reagents |
| 1 | Rearrangement | Furfuryl alcohol | - |
| 2 | Addition | Rearranged intermediate | - |
| 3 | Hydroxyl Protection | Addition product | Benzyl halide |
| 4 | Oxidation | Protected intermediate | Oxidizing agent |
| 5 (Hypothetical) | Deprotection | 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | Reducing agent (e.g., H₂, Pd/C) |
Synthesis of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (MOPCA) is another important derivative. Its synthesis can be achieved through the reaction of 2-hydroxy-4-methoxybenzaldehyde (B30951) with malonic acid in the presence of a catalyst. biofargo.com This compound is a white crystalline solid and has been characterized using various spectroscopic techniques such as NMR, IR, and MS. biofargo.com MOPCA is considered a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals and other bioactive compounds. biofargo.commyskinrecipes.com
| Starting Material 1 | Starting Material 2 | Catalyst | Product | Reference |
| 2-Hydroxy-4-methoxybenzaldehyde | Malonic acid | Various catalysts can be used | 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid | biofargo.com |
Regioselective Synthesis of Pyrano[4,3-c]pyrazol-4(1H)-one
The synthesis of pyrano[4,3-c]pyrazol-4(1H)-ones and related fused heterocyclic systems often involves multicomponent reactions, which offer an efficient and atom-economical route to these complex structures. nih.gov For instance, the one-pot, four-component condensation of ethyl acetoacetate, hydrazine (B178648) hydrate, aromatic aldehydes, and malononitrile can be employed to synthesize various 4H-pyrano[2,3-c]pyrazoles. nih.gov While this leads to the [2,3-c] isomer, regioselective control to obtain the [4,3-c] isomer is a key synthetic challenge.
A different approach involves the intramolecular nitrile oxide cycloaddition (INOC) reaction. This has been used to synthesize the novel pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govbiofargo.comoxazole ring system from 3-(prop-2-en-1-yloxy)- or 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes. mdpi.com This demonstrates a strategy for constructing the pyrano[4,3-c]pyrazole core through cyclization.
The synthesis of pyrano[2,3-c]pyrazole derivatives has also been achieved through a three-component reaction of 2-phenyl-1H-indole-3-carbaldehydes, malononitrile, and 3-methyl-1H-pyrazol-5(4H)-one in the presence of piperidine. nih.gov
| Synthetic Approach | Key Features | Product Type | Reference |
| Four-component condensation | One-pot, atom-economical | 4H-pyrano[2,3-c]pyrazoles | nih.gov |
| Intramolecular Nitrile Oxide Cycloaddition (INOC) | Forms fused ring systems | Pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govbiofargo.comoxazoles | mdpi.com |
| Three-component reaction | Efficient synthesis of substituted derivatives | Indol-3-yl substituted pyrano[2,3-c]pyrazoles | nih.gov |
Synthesis of 2-Oxopyran-4-carboxylic Acid Derivatives via Enaminones
Enaminones are versatile intermediates in organic synthesis, and they can be effectively utilized in the preparation of 2-oxopyran-4-carboxylic acid derivatives. The general strategy involves the reaction of enaminones with a suitable partner that can provide the remaining atoms for the pyranone ring and the carboxylic acid functionality.
For example, aryl enaminone intermediates can be synthesized by the condensation of aryl methyl ketones with DMF-DMA. nih.govunifi.it These enaminones can then react with aminobenzoic acids in glacial acetic acid to produce carboxylic acid derivatives. nih.govunifi.it While this specific example leads to other carboxylic acid structures, the reactivity of enaminones highlights their potential for the synthesis of oxopyran-carboxylic acids through appropriate reaction design. The synthesis of 4-oxo-4H-benzopyran-3-carboxaldehydes, which are related structures, has been achieved through Vilsmeier-Haack double formylation of suitable acetyl derivatives. mdpi.com This indicates that formylation and subsequent oxidation could be a viable route from enaminone-derived intermediates.
The following table presents a generalized scheme for the involvement of enaminones in the synthesis of carboxylic acid derivatives.
| Step | Description | Starting Materials | Key Reagents |
| 1 | Enaminone formation | Aryl methyl ketone | DMF-DMA |
| 2 | Reaction with a suitable partner | Enaminone intermediate | e.g., Aminobenzoic acid |
Oxidative Product Synthesis via Haloform Reaction
The haloform reaction represents a classical and effective method for the oxidation of methyl ketones to carboxylic acids, a transformation that is particularly relevant for the synthesis of this compound and its derivatives from corresponding 3-acetyl-4-pyrones. This reaction, one of the oldest in organic chemistry, proceeds via an exhaustive halogenation of the methyl group of an acetyl moiety in the presence of a base, followed by cleavage of the resulting trihalomethyl group to yield a carboxylate and a haloform (chloroform, bromoform, or iodoform).
The general mechanism of the haloform reaction commences with the deprotonation of the α-carbon of the methyl ketone by a base, forming an enolate. This enolate then reacts with a halogen (such as bromine, chlorine, or iodine), leading to a monohalogenated ketone. This process is repeated twice more, with each successive halogenation making the remaining α-hydrogens more acidic and the subsequent deprotonation more rapid. The resulting trihalomethyl ketone is then subjected to nucleophilic attack by a hydroxide (B78521) ion at the carbonyl carbon. This is followed by the cleavage of the carbon-carbon bond, releasing a trihalomethyl anion, which is a good leaving group due to the electron-withdrawing nature of the halogens. The final step involves an acid-base reaction between the newly formed carboxylic acid and the trihalomethyl anion to produce a carboxylate salt and the corresponding haloform. Subsequent acidification of the reaction mixture yields the final carboxylic acid product.
A pertinent example of this methodology is the synthesis of a carboxylic acid derivative from a benzo-pyrone methyl ketone, specifically the conversion of 3-acetyl-2H-chromen-2-one derivatives to their corresponding carboxylic acids. In a detailed study, various derivatives of 3-acetyl-2H-chromen-2-one were subjected to the haloform reaction to produce the desired carboxylic acids in excellent yields. The optimization of reaction conditions revealed that using bromine in water under alkaline catalytic conditions at room temperature (298 K) was a superior method.
The stability of the pyrone ring system under the alkaline conditions of the haloform reaction is a critical consideration. For instance, in the case of coumarin (B35378) derivatives, it has been observed that a 20% aqueous sodium hydroxide solution does not cleave the lactone ring, ensuring the integrity of the core structure during the transformation of the acetyl group.
The reaction conditions for the haloform reaction on 3-acetyl-pyrone derivatives can be summarized as follows:
| Starting Material | Reagents | Base | Solvent | Temperature | Product |
| 3-Acetyl-pyrone derivative | Halogen (Br₂, Cl₂, I₂) | Aqueous NaOH or KOH | Water, Ethanol | Room Temperature | 4-Oxopyran-3-carboxylate derivative |
| 3-Acetyl-6-bromo-2H-chromen-2-one | Bromine water | 3 M Sodium hydroxide | Water | Room Temperature | 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid |
This synthetic route is advantageous due to its operational simplicity, the use of readily available and inexpensive reagents, and its applicability to a range of substituted 3-acetyl-pyrones, making it a valuable tool for the preparation of this compound and its analogues.
Chemical Reactivity and Transformation of 4 Oxopyran 3 Carboxylic Acid Derivatives
Electrophilic Aromatic Substitution Reactions on the Pyranone Ring
The pyranone ring, while heterocyclic, can exhibit reactivity towards electrophiles, akin to activated benzene (B151609) rings. libretexts.org However, the reactivity is significantly influenced by the presence of the electron-withdrawing carboxyl group and the ring oxygen atom. numberanalytics.com Electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, can occur, though often requiring specific conditions to overcome the deactivating effects of the carbonyl and carboxyl groups. libretexts.orgbyjus.com
The position of electrophilic attack is directed by the existing substituents. The carboxyl group at the 3-position is a meta-directing group. numberanalytics.comnumberanalytics.com Research on related pyranone systems, such as 4-hydroxy-6-methyl-2H-pyran-2-one, has shown that electrophilic substitution, including acylation and reaction with reagents like thionyl chloride, occurs exclusively at the 3-position. jcsp.org.pk In photolytic reactions, pyran-4-ones can form transient oxyallyl zwitterions that undergo intramolecular electrophilic aromatic substitution to yield polycyclic skeletons. acs.org
The reactivity of the pyranone ring towards electrophiles is lower than that of benzene due to the electronegative oxygen atom, which reduces the electron density of the ring. quora.com However, the presence of electron-donating groups on the ring can enhance its nucleophilicity and facilitate electrophilic substitution. wikipedia.org
Nucleophilic Acyl Substitution Reactions at the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position is a primary site for nucleophilic acyl substitution, allowing for the synthesis of a variety of derivatives. pressbooks.pub These reactions proceed through a characteristic addition-elimination mechanism involving a tetrahedral intermediate. pressbooks.pub
The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions follows a well-established order, which is crucial for synthetic planning. ucalgary.ca This reactivity is governed by the ability of the substituent attached to the acyl group to function as a leaving group and its influence on the electrophilicity of the carbonyl carbon. ucalgary.ca Generally, the order of reactivity is:
Acid chlorides > Acid anhydrides > Esters > Amides
This trend is explained by the stability of the leaving group. Chloride is an excellent leaving group, making acid chlorides highly reactive. libretexts.org The carboxylate anion is a good leaving group, rendering acid anhydrides also quite reactive. libretexts.org Alkoxide and amide ions are poorer leaving groups, resulting in the lower reactivity of esters and amides, respectively. libretexts.org This difference in reactivity explains why esters and amides are common in nature, while the more reactive acid halides and anhydrides are not. libretexts.org
The electrophilicity of the carbonyl carbon is also a key factor. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing reactivity. ucalgary.capressbooks.pub Conversely, electron-donating groups decrease electrophilicity and reactivity. ucalgary.ca
The carboxylic acid functionality of 4-oxopyran-3-carboxylic acid can be readily converted into esters, amides, and hydrazides through nucleophilic acyl substitution reactions.
Esters: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk Another common method involves the conversion of the carboxylic acid to a more reactive derivative, like an acid chloride, which then readily reacts with an alcohol to form the ester. uomustansiriyah.edu.iq The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) provides a mild and efficient method for esterification, even for sterically hindered alcohols. organic-chemistry.orgorgsyn.org
Amides: The direct reaction of a carboxylic acid with an amine to form an amide is often difficult due to the competing acid-base reaction. chemistry.coach Therefore, the carboxylic acid is typically activated first. A common strategy is the conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemistry.coachlibretexts.org The resulting acid chloride then reacts with a primary or secondary amine to yield the corresponding amide. libretexts.orgfishersci.it Alternatively, coupling agents like DCC or HATU can be used to facilitate the direct amidation of the carboxylic acid. chemistry.coachfishersci.it
Hydrazides: The synthesis of hydrazides can be achieved through the reaction of the corresponding ester or acid chloride with hydrazine (B178648) hydrate. This reaction is a standard method for introducing the hydrazide functionality, which can serve as a precursor for further heterocyclic synthesis.
Reactions Involving the Oxo Group of the Pyranone Ring
The carbonyl group at the 4-position of the pyranone ring behaves as a ketone and can undergo various nucleophilic addition reactions. smolecule.com These reactions are fundamental to the chemical versatility of this compound derivatives. Condensation reactions with amines or other nucleophiles can occur at this electrophilic carbonyl group. smolecule.com For instance, reactions with primary amines can lead to the formation of N-substituted-4-pyridone derivatives. researchgate.net
Ring-Opening and Ring-Closing Reactions of Pyranones
The pyranone ring is susceptible to nucleophilic attack, which can lead to ring-opening reactions. This reactivity is a key strategy for the synthesis of diverse heterocyclic and polycarbonyl compounds. rsc.orgrsc.org The presence of electron-withdrawing groups on the pyranone ring can facilitate nucleophilic attack and subsequent ring-opening. rsc.org For example, 5-acylcomanoates react with primary amines to yield tetracarbonyl enaminones through a ring-opening process. rsc.org
Conversely, various synthetic methods exist for the formation of the pyranone ring system through cyclization reactions. smolecule.com These often involve the condensation of suitable precursors containing both carbonyl and carboxyl functionalities. smolecule.com Ruthenium-catalyzed three-component cascade reactions of acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide (B41071) have been developed to efficiently synthesize pyranones. organic-chemistry.org
Influence of Substituents on Reaction Pathways and Selectivity
Substituents on the pyranone ring play a crucial role in directing the course and selectivity of chemical reactions. ucsb.edu Both electronic and steric effects of substituents can significantly influence reactivity. researchgate.net
Electron-donating groups, such as methyl groups, increase the electron density of the pyranone ring. cdnsciencepub.com This can hinder nucleophilic attack on the ring itself but may activate the ring towards electrophilic substitution. wikipedia.orgcdnsciencepub.com In contrast, electron-withdrawing groups, like a hydroxymethyl group, decrease the electron density, making the ring more susceptible to nucleophilic attack but deactivating it towards electrophiles. cdnsciencepub.com
For instance, in the ring-opening of 2-pyrones, electron-donating groups at the C4 position have been observed to lower the activation barrier for retro-Diels-Alder reactions. researchgate.net In the synthesis of pyrido[1,2-a]indoles from indole-pyrones, electron-donating groups on the pyranone ring led to high yields, whereas an electron-withdrawing substituent resulted in a poor yield. rsc.org The nature of the substituent can also dictate the reaction mechanism, as seen in the ring-opening/decarboxylation of 2-pyrones, where the substituent at the C4 position determines whether the reaction proceeds through a concerted or a stepwise mechanism. iastate.edu
The position of the substituent is also critical. Studies on 3-substituted cephalosporins, which contain a related β-lactam ring structure, have shown that both resonance and inductive effects of substituents at the 3-position affect the reactivity of the β-lactam ring, while only the inductive effect of substituents at the 3'-position is significant. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural analysis of 4-oxopyran-3-carboxylic acid, offering detailed insights into the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum of 4-pyrone derivatives provides valuable information about the protons within the molecule. For instance, in substituted 4-pyrones, the chemical shifts of the ring protons are influenced by the electronic effects of the substituents. In many 4-pyrone compounds, aromatic protons typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. libretexts.orgoregonstate.edu The acidic proton of the carboxylic acid group is characteristically found further downfield, often appearing as a broad singlet near 12 δ. libretexts.org
For example, in the ¹H NMR spectrum of 2,6-di-p-tolyl-4H-pyran-4-one, the protons on the pyrone ring appear as a singlet at 6.76 ppm, while the aromatic protons of the tolyl groups show signals at 7.74 and 7.32 ppm. nih.gov The protons of the methyl groups are observed at 2.43 ppm. nih.gov Similarly, for 2,6-bis(4-ethylphenyl)-4H-pyran-4-one, the pyrone protons are at 6.77 ppm, and the aromatic protons are at 7.77 and 7.34 ppm. nih.gov
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Representative 4-Pyrone Derivatives in CDCl₃
| Compound | Pyrone H | Aromatic H | Other Protons |
| 2,6-Di-p-tolyl-4H-pyran-4-one | 6.76 (s, 2H) | 7.74 (d, J = 8.2 Hz, 4H), 7.32 (d, J = 8.0 Hz, 4H) | 2.43 (s, 6H, CH₃) |
| 2,6-Bis(4-ethylphenyl)-4H-pyran-4-one | 6.77 (s, 2H) | 7.77 (d, J = 8.1 Hz, 4H), 7.34 (d, J = 8.1 Hz, 4H) | 2.72 (q, J = 7.6 Hz, 4H, CH₂), 1.28 (t, J = 7.6 Hz, 6H, CH₃) |
| 2-Phenyl-6-(4-fluorophenyl)-4H-pyran-4-one | 6.82 (d, J = 1.8 Hz, 1H), 6.77 (d, J = 1.8 Hz, 1H) | 7.89–7.82 (m, 4H), 7.56–7.51 (m, 3H), 7.22 (t, J = 8.5 Hz, 2H) |
Data sourced from a study on the atom-economic synthesis of 4-pyrones. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The carbonyl carbon (C-4) of the pyrone ring is a key indicator, typically resonating in the range of 180 ppm. nih.gov Carboxyl carbons in related compounds absorb between 165 and 185 δ. libretexts.org The olefinic carbons of the pyrone ring (C-2, C-3, C-5, C-6) show signals in the region of approximately 110 to 165 ppm. nih.gov
For instance, in 2,6-di-p-tolyl-4H-pyran-4-one, the carbonyl carbon (C-4) appears at 180.4 ppm, while the C-2 and C-6 carbons are at 163.4 ppm. nih.gov The carbons of the tolyl substituent and the pyrone ring also show distinct signals. nih.gov
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Representative 4-Pyrone Derivatives in CDCl₃
| Compound | C=O (Pyrone) | C-2/C-6 | C-3/C-5 | Aromatic C | Other C |
| 2,6-Di-p-tolyl-4H-pyran-4-one | 180.4 | 163.4 | 110.7 | 141.9, 129.8, 128.7, 125.8 | 21.5 (CH₃) |
| 2,6-Bis(4-ethylphenyl)-4H-pyran-4-one | 180.4 | 163.5 | 110.6 | 148.2, 128.9, 128.6, 125.9 | 28.8 (CH₂), 15.2 (CH₃) |
| 2-Phenyl-6-(4-fluorophenyl)-4H-pyran-4-one | 180.1 | 163.6, 162.5 | 111.3 (d, J = 24.2 Hz) | 165.6, 163.4, 131.5, 131.3, 129.2, 128.1 (d, J = 8.9 Hz), 127.6, 125.9, 116.4 (d, J = 22.1 Hz) |
Data sourced from a study on the atom-economic synthesis of 4-pyrones. nih.gov
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure. mdpi.com COSY spectra reveal proton-proton couplings, helping to identify adjacent protons, while HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule. mdpi.comacs.org For example, in pyrone derivatives, HMBC correlations can confirm the position of substituents on the pyrone ring by showing correlations between the substituent's protons and the ring carbons. mdpi.com
The aromatic character of 4-pyrones has been a subject of investigation, with NMR spectroscopy playing a key role. The presence of a ring current in substituted 4-pyrones has been suggested by NMR spectral data. capes.gov.br This ring current can influence the chemical shifts of the ring protons, typically causing them to be deshielded and appear at a lower field. libretexts.org Theoretical calculations have been employed to further understand these effects. nih.gov For instance, one study indicated that a ring current equivalent to about 0.3 times that of benzene (B151609) was necessary to accurately model the ¹H chemical shifts in pyrone, a finding supported by GIAO calculations. nih.gov
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
For this compound, the IR spectrum would be expected to show strong absorptions corresponding to the C=O stretching of the pyrone ring and the carboxylic acid. The carboxylic acid O-H stretch typically appears as a very broad band in the region of 2500-3300 cm⁻¹. libretexts.org The C=O stretch of the carboxylic acid is expected between 1700 and 1730 cm⁻¹, while the C=O of the pyrone ketone is anticipated in the range of 1600-1680 cm⁻¹. libretexts.orguc.edu The C=C bonds of the pyrone ring generally show absorptions in the 1475-1600 cm⁻¹ region. uc.edu
Raman spectroscopy provides complementary information. For carboxylic acids, Raman spectra can also be used to study intermolecular interactions, such as hydrogen bonding. rsc.org
Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1700-1730 | Strong |
| Ketone (Pyrone) | C=O stretch | 1600-1680 | Strong |
| Alkene (Pyrone) | C=C stretch | 1475-1600 | Medium-Weak |
| C-O stretch | 1000-1300 | Strong |
Frequency ranges are typical for these functional groups. libretexts.orguc.edu
Analysis of Carbonyl Stretching Vibrations
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule, with the carbonyl (C=O) stretching vibration being particularly informative. For carboxylic acids, the C=O stretch typically appears as an intense band in the region of 1760-1690 cm⁻¹. orgchemboulder.com The precise frequency is influenced by factors such as conjugation and hydrogen bonding. pg.edu.plmsu.edu In the case of this compound, the presence of both a ketone and a carboxylic acid functional group, as well as potential conjugation with the pyran ring, leads to a complex vibrational spectrum.
The carbonyl stretching frequency is sensitive to the molecular environment. For instance, conjugation with a double bond or an aromatic ring generally lowers the stretching frequency by 30-40 cm⁻¹. msu.edu This is due to the delocalization of π-electrons, which imparts more single-bond character to the C=O bond, thereby weakening it. msu.edu Conversely, incorporation into a strained ring system increases the frequency. pg.edu.plmsu.edu
In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly broadens the O-H stretching band (3300-2500 cm⁻¹) and lowers the C=O stretching frequency. orgchemboulder.comspectroscopyonline.com The IR spectrum of a carboxylic acid will therefore show a very broad O-H stretch superimposed on the sharper C-H stretching bands. orgchemboulder.com
A hypothetical table of expected IR absorption frequencies for this compound is presented below, based on typical ranges for its functional groups.
| Functional Group | Vibration | Expected Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H Stretch (dimer) | 3300 - 2500 (very broad) |
| Pyran Ring/Alkene | C-H Stretch | ~3100 - 3000 |
| Carboxylic Acid | C=O Stretch (dimer) | 1725 - 1700 |
| Ketone (α,β-unsaturated) | C=O Stretch | 1685 - 1665 |
| Pyran Ring | C=C Stretch | ~1650 |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 |
| Carboxylic Acid | O-H Bend | 1440 - 1395 and 950 - 910 |
Spectroscopic Analysis of Intermolecular Interactions
Intermolecular interactions, particularly hydrogen bonding, play a crucial role in determining the physical and spectroscopic properties of this compound. In the solid state and in concentrated solutions, carboxylic acids readily form cyclic dimers through strong O-H···O hydrogen bonds between their carboxyl groups. spectroscopyonline.comsemanticscholar.org This dimerization is evident in IR spectroscopy, causing a significant broadening of the O-H stretching vibration and a shift of the carbonyl absorption to a lower wavenumber. orgchemboulder.comspectroscopyonline.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. bioglobax.com Molecules containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region, can be effectively studied by this technique. libretexts.org The conjugated system of the α,β-unsaturated ketone within the pyran ring of this compound, along with the carboxylic acid group, constitutes a significant chromophore.
The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (like a π bonding orbital or a non-bonding orbital, n) to a higher energy anti-bonding orbital (π*). libretexts.org For conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, leading to absorption at longer wavelengths. libretexts.org
A typical UV-Vis spectrum for a compound like this compound would be expected to show absorptions corresponding to π → π* transitions of the conjugated system and potentially n → π* transitions associated with the lone pair electrons on the oxygen atoms. libretexts.org The position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents. Shifting of absorption bands can also indicate intermolecular interactions, such as hydrogen bonding. up.ac.za
| Transition Type | Expected Wavelength Range | Description |
| π → π | Shorter Wavelength (Higher Energy) | Associated with the conjugated π-system of the pyranone ring. |
| n → π | Longer Wavelength (Lower Energy) | Involves the non-bonding electrons of the carbonyl oxygen. |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. bioanalysis-zone.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places, which allows for the determination of the elemental composition of a molecule. measurlabs.comresearchgate.net This high precision is invaluable for confirming the identity of a compound and distinguishing it from other molecules with the same nominal mass. bioanalysis-zone.comchromatographyonline.com
For this compound, HRMS would be used to determine its exact molecular mass, thereby confirming its molecular formula. The technique involves ionizing the sample and then separating the resulting ions based on their m/z ratio. bioanalysis-zone.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
| Technique | Information Obtained | Application to this compound |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Provides the nominal mass and structural fragments. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental formula | Confirms the precise molecular formula of the compound. measurlabs.commdpi.com |
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. libretexts.org By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of atoms, bond lengths, and bond angles can be determined. semanticscholar.orgnih.gov
For this compound, a single-crystal X-ray diffraction analysis would reveal the exact geometry of the pyran ring, the conformation of the carboxylic acid group, and the nature of the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. semanticscholar.orgresearchgate.net This technique can definitively show whether the carboxylic acid groups form the expected hydrogen-bonded dimers in the crystal lattice. semanticscholar.orgnih.gov The structural data obtained from X-ray crystallography provides an experimental benchmark for validating the results of computational modeling.
Correlation of Spectroscopic Data with Hammett Substituent Constants
The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity and properties of aromatic systems. wikipedia.org It relates reaction rates and equilibrium constants to two parameters: a substituent constant (σ) and a reaction constant (ρ). wikipedia.org The substituent constant, σ, quantifies the electronic effect (electron-donating or electron-withdrawing) of a substituent. wikipedia.orgresearchgate.net
While this compound itself is a parent structure, the principles of the Hammett equation can be applied to a series of its derivatives where substituents are introduced at various positions on the pyran ring. By correlating spectroscopic data (such as IR carbonyl stretching frequencies or UV-Vis absorption maxima) of these derivatives with the corresponding Hammett substituent constants (σ_meta and σ_para), one can quantitatively assess the influence of these substituents on the electronic structure of the pyranone system. ustc.edu.cn For example, electron-withdrawing groups are expected to increase the carbonyl stretching frequency and can cause a shift in the UV-Vis absorption spectrum. Such correlations provide valuable insights into the transmission of electronic effects through the heterocyclic ring. researchgate.net
| Substituent Property | Hammett Constant (σ) | Expected Effect on C=O Frequency |
| Electron-withdrawing | Positive | Increase |
| Electron-donating | Negative | Decrease |
Theoretical and Computational Studies on 4 Oxopyran 3 Carboxylic Acid Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of 4-Oxopyran-3-carboxylic acid at a molecular level. These methods, ranging from semi-empirical to high-level ab initio and density functional theory, offer insights into the molecule's geometry, stability, and reactivity.
Semi-empirical quantum mechanical methods offer a computationally less intensive alternative to ab initio calculations, making them suitable for larger molecules or for initial explorations of molecular geometries. These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics.
A study on structurally related 3-formylchromones, which share the 4-oxo-pyran core, utilized the semi-empirical AM1 method to determine their optimal geometries and heats of formation. researchgate.netmdpi.com This approach involves simplifying the Hartree-Fock method by neglecting certain integrals and parameterizing others to match experimental results. dtic.mil For a molecule like this compound, a semi-empirical method like AM1, PM3, or MNDO could be employed for a preliminary geometry optimization before applying more computationally expensive methods. faccts.de This initial step provides a reasonable starting structure, which is crucial for the convergence of higher-level calculations. google.com While these methods are fast, their accuracy for properties like enthalpy is dependent on the quality of the parameterization for the specific atoms involved. dtic.mil
Table 1: Illustrative Heats of Formation for Related Chromone (B188151) Derivatives (AM1 Method) Note: This data is for analogous compounds, as specific research on this compound was not identified. The data illustrates the type of results obtained via semi-empirical methods.
| Compound | Heat of Formation (kcal/mol) |
|---|---|
| 7-Hydroxy-3-formylchromone | -95.3 |
| 6-n-Hexyl-7-hydroxy-3-formylchromone | -140.1 |
| 7,8-Dihydroxy-3-formylchromone | -144.2 |
Data sourced from a study on 3-formylchromones. researchgate.netmdpi.com
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. wikipedia.org It offers a favorable balance between accuracy and computational cost, making it ideal for analyzing molecules like this compound. google.com DFT methods calculate the total energy of a system based on its electron density rather than the complex many-electron wavefunction. wikipedia.orgrsc.org
In studies of analogous molecules such as chromone-3-carboxylic acid and other carboxylic acids, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been successfully employed. nih.govniscpr.res.in These calculations provide highly accurate predictions of:
Optimized Molecular Geometry: Determining bond lengths, bond angles, and dihedral angles of the molecule in its ground state. For the related chromone-3-carboxylic acid, DFT calculations showed good agreement with experimental X-ray diffraction data. nih.gov
Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra of the molecule. Theoretical vibrational wavenumbers can be assigned to specific modes of vibration, such as the characteristic C=O stretching of the pyranone ring and carboxylic acid group, and the O-H stretching. nih.govchemrxiv.org In a study on a quinoline (B57606) carboxylic acid derivative, DFT calculations at the B3LYP/6-31G(d') level were used to perform a potential energy distribution (PED) analysis to assign vibrational modes. chemrxiv.org
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of 1H and 13C NMR chemical shifts, which can be compared with experimental spectra for structural validation. nih.govmdpi.com
Table 2: Selected Calculated Bond Lengths for the Structurally Similar Chromone-3-carboxylic Acid (DFT B3LYP/6-311++G(d,p)) Note: This data illustrates the outputs of DFT calculations on a closely related analogue.
| Bond | Calculated Bond Length (Å) |
|---|---|
| C(pyrone)=O | 1.218 |
| C(carboxyl)=O | 1.211 |
| C(carboxyl)-OH | 1.353 |
| O(carboxyl)-H | 0.989 |
| C(pyrone)–C(carboxyl) | 1.508 |
Data adapted from a computational study on chromone-3-carboxylic acid. nih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding the electronic properties and chemical reactivity of a molecule. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insight into the molecule's kinetic stability, chemical reactivity, and the lowest energy electronic excitation possible. schrodinger.commdpi.com A small HOMO-LUMO gap generally implies higher reactivity and a greater ease of intramolecular charge transfer (ICT). mdpi.com
For this compound, the pyranone ring acts as an electron-accepting moiety, while the carboxylic acid group can also influence the electronic distribution. The interaction between electron-donating and electron-accepting parts of a molecule can lead to ICT upon photoexcitation. This phenomenon is extensively studied in various pyran derivatives, where the pyran core often serves as the acceptor. dgist.ac.krfrontiersin.orgnih.gov In these systems, the HOMO is typically localized on the electron-donating part of the molecule, and the LUMO is on the electron-accepting pyran moiety. iaea.org This spatial separation of frontier orbitals is a hallmark of ICT character. The occurrence of ICT can be confirmed by observing changes in the dipole moment between the ground and excited states and by analyzing solvatochromic shifts in absorption and emission spectra. iaea.org
Table 3: Representative HOMO-LUMO Energy Gaps for Related Molecules Note: This data is for analogous compounds to illustrate typical energy gap values.
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| Chromone-3-carboxylic acid | B3LYP/6-311++G(d,p) | -7.11 | -2.63 | 4.48 |
| 5-oxo-1-phenylpyrrolidine-3-carboxylic acid derivative | B3LYP/6-31G(d,p) | -6.45 | -1.58 | 4.87 |
Data sourced from studies on chromone-3-carboxylic acid nih.gov and a pyrrolidine-carboxylic acid derivative researchgate.net.
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions within a molecule. uni-muenchen.de It transforms the calculated wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure elements, such as core orbitals, lone pairs (LP), and bonds (σ and π). uni-muenchen.deacs.org
By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, it is possible to quantify the stabilizing effects of electron delocalization. The stabilization energy (E(2)) associated with a donor-acceptor interaction (i → j) is calculated using second-order perturbation theory. acs.org Higher E(2) values indicate stronger interactions.
For this compound, NBO analysis would be crucial for understanding several key features:
Hyperconjugation: Delocalization of electron density from the oxygen lone pairs of the pyran ring and the carboxylic acid group into adjacent antibonding orbitals (σ* or π*).
Intramolecular Hydrogen Bonding: Assessing potential weak hydrogen bonds, for instance, between the carboxylic proton and the pyranone carbonyl oxygen.
Charge Distribution: NBO analysis provides natural population analysis (NPA) charges, which offer a more chemically intuitive picture of the atomic charges than other methods like Mulliken population analysis. uni-muenchen.de
In a study of a related 4-oxo-4H-chromen derivative, NBO analysis confirmed the presence of strong intermolecular hydrogen bonds that stabilize the molecular structure. nih.gov For a substituted 4-oxo-4H-pyran derivative, NBO analysis revealed significant hyperconjugation interactions.
Table 4: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for the Structurally Related Chromone-3-carboxylic Acid Note: This data illustrates typical NBO analysis results for a highly analogous system.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) O(pyrone ring) | π*(C=C) | 21.57 | π-conjugation |
| LP(2) O(pyrone C=O) | σ*(C-C adjacent) | 2.85 | Hyperconjugation |
| LP(2) O(carboxyl C=O) | σ*(C-O carboxyl) | 3.01 | Hyperconjugation |
| LP(1) O(carboxyl -OH) | π*(C=O carboxyl) | 28.98 | Resonance Stabilization |
Stabilization energies are representative and adapted from findings on chromone-3-carboxylic acid. nih.gov
The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. wuxiapptec.com It is plotted on the surface of the molecule's electron density, using a color scale to indicate regions of different electrostatic potential. Typically, red colors signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors denote regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netyoutube.com Green and yellow areas represent regions of near-neutral potential.
For this compound, an MEP map would provide valuable insights into its reactivity:
Acidic Proton: The most positive potential (deepest blue) would be located on the hydrogen atom of the carboxylic acid group, visually confirming its high acidity. wuxiapptec.com The maximum value of the electrostatic potential near the acidic hydrogen has been shown to correlate linearly with the experimental pKa values of carboxylic acids. wuxiapptec.comwavefun.com
Nucleophilic Sites: The most negative regions (red) would be concentrated around the carbonyl oxygen atoms of both the pyranone ring and the carboxylic acid group, indicating these are the primary sites for interactions with electrophiles or for hydrogen bonding. researchgate.net
In a study of the analogous chromone-3-carboxylic acid, the MEP map showed the most negative region over the carboxylic acid site and the most positive region around the chromone ring, identifying the key reactive areas of the molecule. researchgate.net
Most chemical processes occur in solution, where the solvent can significantly influence the structure, stability, and reactivity of a solute molecule. springernature.comnih.gov Computational models are essential for accounting for these solvent effects. For a polar molecule like this compound, interactions with a polar solvent are expected to be significant.
Two main approaches are used to model solvent effects:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.govnumberanalytics.com The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the polarized medium. This is an efficient way to capture the bulk electrostatic effects of the solvent.
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding. nih.gov Quantum mechanical/molecular mechanical (QM/MM) methods are often used, where the solute is treated with quantum mechanics and the solvent molecules with less expensive molecular mechanics. nih.gov
A quantum chemical study on the interaction between acetic acid and the polar aprotic solvent DMSO used DFT calculations to characterize the hydrogen bonding sites and interaction energies, demonstrating the power of these models to elucidate specific solvent-solute interactions. mongoliajol.info For this compound, modeling solvent effects would be critical for accurately predicting its pKa, its spectroscopic properties in different media, and the energetics of its reactions in solution. numberanalytics.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into the stability of ligand-protein complexes and the nature of their interactions.
In the context of this compound derivatives, MD simulations have been employed to understand their potential as therapeutic agents. For instance, studies on novel 4-oxo-4,10-dihydrobenzo researchgate.netnih.govimidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives, which share a core structural motif, were conducted to explore their mechanism as HIV-1 integrase inhibitors. researchgate.netnih.gov These simulations, often following initial docking studies, help to provide a deeper understanding of the probable action mechanisms of the tested compounds. researchgate.netnih.gov
Similarly, MD simulations were performed on quinoline-3-carboxamide (B1254982) derivatives, which are also structurally related, to investigate their interactions with DNA damage and response (DDR) kinases. mdpi.com These simulations, sometimes run for as long as 100 nanoseconds, help establish the stability of the interactions between the inhibitor and the enzyme. mdpi.com The process typically involves placing the docked compound into a simulated environment, such as a periodic water box with ions, to mimic physiological conditions. mdpi.com By analyzing the trajectory of the simulation, researchers can confirm the stability of key interactions, such as hydrogen bonds and π-π stacking, between the compound and its biological target. mdpi.com
Coarse-grained molecular dynamics (CGMD) has also been used to study the assembly behavior of carboxylic acids at interfaces, which can be relevant for understanding their interaction in complex biological or industrial systems. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.com By quantifying the physicochemical properties of molecules (descriptors) and correlating them with their known activities, QSAR models can predict the efficacy of new, unsynthesized compounds, thereby accelerating drug discovery. mdpi.com
QSAR studies are pivotal in identifying which molecular features of a compound series have the greatest influence on a specific biological activity. researchgate.net For classes of compounds structurally similar to this compound, QSAR models have been successfully developed to predict a range of biological activities.
Antiviral Activity : QSAR studies have been conducted on carboxylic acid derivatives for their potential as HIV-1 integrase inhibitors. nih.gov These models help to identify the key structural requirements for inhibitory activity. nih.gov In a study of 4-oxo-4,10-dihydrobenzo researchgate.netnih.govimidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives, compounds were identified with moderate to good anti-HIV-1 activity, with EC50 values as low as 0.8 μM. researchgate.netnih.gov
Antimalarial Activity : For 4-oxo-3-carboxyl quinolone analogues, structure-activity relationship studies revealed that the presence and nature of the substituent at the 3-position are critical. nih.gov For example, replacing a 3-carboxyl ester group with a 3-carboxylic acid or a 3-carboxamide group could abolish antimalarial activity. nih.gov
Antimicrobial and Cytotoxic Activity : In studies on pyrazole (B372694) derivatives, QSAR models were generated to understand their cytotoxic activity against cancer cell lines. researchgate.net A statistically significant model was developed that correlated the molecular structure with cytotoxicity values. researchgate.net Similarly, QSAR has been applied to furan-3-carboxamides to find correlations between physicochemical parameters and antimicrobial activity. nih.gov
Enzyme Inhibition : QSAR models for thiazolidine-4-carboxylic acid derivatives acting as neuraminidase inhibitors showed a strong correlation between the compounds' structural properties and their inhibitory activity against the influenza virus. researchgate.netturkjps.org
The predictive power of these models is rigorously evaluated using statistical methods like cross-validation to ensure their reliability. nih.govjppres.com
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode the physicochemical properties of a molecule. A wide array of descriptors are used to capture different aspects of the molecular structure.
Studies on carboxylic acid derivatives and related heterocyclic compounds have utilized various descriptors to build predictive models:
Electronic Descriptors : These parameters describe the electronic properties of the molecule. Examples include the energy of the highest occupied molecular orbital (EHOMO) and electrostatic field contributions. jppres.commdpi.com In some models, electrostatic properties are shown to have a predominant influence on biological activity. researchgate.net
Steric Descriptors : These relate to the size and shape of the molecule. They include parameters like molecular volume (MV), surface area, and steric field contributions in 3D-QSAR. researchgate.netphyschemres.org Steric properties are often found to be significant contributors to the activity of enzyme inhibitors. turkjps.org
Lipophilicity/Hydrophobicity Descriptors : These parameters, such as logP and hydrophobic field contributions, describe a molecule's affinity for fatty or nonpolar environments. turkjps.orgphyschemres.org Hydrophobicity can be crucial for a molecule's ability to cross biological membranes. turkjps.org
Topological and Constitutional Descriptors : These include molecular weight (MW), the number of hydrogen atoms, and molecular refractivity (MR), which relates to the volume and polarizability of the molecule. researchgate.netphyschemres.org
Quantum Chemical Descriptors : Parameters like polarizability (αe) and dipole moment are derived from quantum mechanical calculations and provide insight into how a molecule will interact with electric fields. nih.govphyschemres.org
The selection of relevant descriptors is a critical step in building a robust QSAR model. nih.gov The table below summarizes key computational parameters used in QSAR studies of related carboxylic acid systems.
Table 1: Computational Parameters Used in QSAR Models for Carboxylic Acid Derivatives
| Descriptor Category | Specific Descriptor | Relevance in QSAR Models | Source(s) |
| Electronic | Electrostatic Fields | Describes charge distribution; crucial for receptor binding. | researchgate.net, mdpi.com |
| EHOMO | Relates to the molecule's ability to donate electrons. | jppres.com | |
| Steric | Steric Fields/Properties | Represents the 3D shape and bulk of the molecule, influencing fit into binding sites. | researchgate.net, turkjps.org, mdpi.com |
| Molecular Volume (MV) | A measure of the total space occupied by the molecule. | physchemres.org | |
| Lipophilicity | Hydrophobic Fields/Hydrophilicity | Governs membrane permeability and interactions with nonpolar pockets in proteins. | turkjps.org |
| logP | The logarithm of the partition coefficient between octanol (B41247) and water; a standard measure of lipophilicity. | physchemres.org | |
| Constitutional | Molecular Weight (MW) | The mass of the molecule. | nih.gov, physchemres.org |
| Hydrogen Count | The total number of hydrogen atoms in the molecule. | turkjps.org | |
| Combined | Molecular Refractivity (MR) | Relates to the molar polarizability and volume of a molecule. | researchgate.net, physchemres.org |
| Polarizability (αe) | Describes the ability of the electron cloud to be distorted by an electric field. | nih.gov, physchemres.org | |
| Thermodynamic | Hydrogen Bond Donor/Acceptor | Quantifies the potential for forming hydrogen bonds, a key interaction in drug-receptor binding. | mdpi.com |
Mechanistic Biological Interactions of 4 Oxopyran 3 Carboxylic Acid Compounds in Vitro
General Overview of In Vitro Biological Activities of Pyranone Derivatives
The 4-oxopyran, or pyran-4-one, scaffold is a core structure in a multitude of natural and synthetic compounds that exhibit a wide array of biological activities in laboratory settings. researchgate.netnio.res.in These activities are primarily attributed to the unique electronic and structural features of the pyranone ring system. Pyranone derivatives have been extensively studied for their potential as cytotoxic and antiproliferative agents against various human cancer cell lines. researchgate.netfrontiersin.org
Research has demonstrated that the biological activity of pyranone derivatives can be significantly influenced by the nature and position of substituents on the pyranone core. For instance, studies on adamantyl pyran-4-one derivatives have shown that the presence and placement of an adamantyl acyl group or a chlorine atom are critical for their antitumor activity. researchgate.net Derivatives of kojic acid, a naturally occurring pyranone, have displayed moderate to good antiproliferative activity against several cancer cell lines, with IC₅₀ values ranging from 13.1 to 43.0 μM. researchgate.net
Furthermore, pyranone derivatives isolated from natural sources, such as the endophytic fungus Phoma sp., have shown moderate inhibitory effects on human acute promyelocytic leukemia (HL-60) cells. frontiersin.orgnih.gov The bioactivity of these compounds can be modulated by substitutions on their side chains; for example, a carboxylic acid substitution was found to have a different impact on activity compared to an ester bond. frontiersin.org The versatility of the pyranone scaffold allows for its use as a foundational structure for developing compounds with selective biological actions. researchgate.net
Table 1: In Vitro Cytotoxic Activities of Selected Pyranone Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Specific Derivative | Target Cell Line | IC₅₀ (μM) | Source(s) |
|---|---|---|---|---|
| Adamantyl Pyran-4-one | Adamantyl Kojic Acid Derivative | K562 (Chronic Myelogenous Leukemia) | Selectively Active | researchgate.net |
| Adamantyl Pyran-4-one | Acylated Kojic Acid Derivative | K562, HeLa, Caco-2, NCI-H358 | 13.1 - 43.0 | researchgate.net |
| Fungal Pyranone | Phomapyrone B | HL-60 (Acute Promyelocytic Leukemia) | 27.90 | frontiersin.orgnih.gov |
| Fungal Pyranone | Phomapyrone A | HL-60 (Acute Promyelocytic Leukemia) | 34.62 | frontiersin.orgnih.gov |
| Fungal Coumarin (B35378) | Phomacumarin A | HL-60 (Acute Promyelocytic Leukemia) | 31.02 | frontiersin.orgnih.gov |
| γ-Pyrone Derivative | Carbonarone A | K562 (Chronic Myelogenous Leukemia) | 56.0 µg/mL | nio.res.in |
Enzyme Inhibition Studies and Mechanistic Insights
The pyranone scaffold is a key feature in many molecules that function as enzyme inhibitors. The specific arrangement of functional groups, such as hydroxyl, carboxyl, and oxo groups, allows these compounds to interact with the active sites of various enzymes, leading to their modulation. ontosight.ai
Tyrosinase: Pyranone derivatives, notably kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), are well-documented inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nio.res.in The inhibitory action is primarily due to the chelation of the copper ions within the enzyme's active site by the pyranone ring's hydroxyl and ketone groups. nio.res.in
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Synthetic pyranone derivatives have been developed as potent inhibitors of cholinesterases, which are enzymes that degrade the neurotransmitter acetylcholine. Novel pyranone-carbamate hybrids have demonstrated selective and potent inhibition of BuChE. For example, specific derivatives have shown IC₅₀ values in the low nanomolar range for human BuChE. dovepress.com This inhibitory activity is being explored for its relevance in neurodegenerative diseases.
Histone Deacetylase (HDAC): Certain pyranone-containing compounds, such as those with a coumarin (a benzofused pyranone) or pyrazinone core, have been identified as inhibitors of histone deacetylases. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Dual inhibitors that target both HDACs and other enzymes like PI3Ks have been designed, with some pyrazinone derivatives showing potent inhibition of HDAC6 with an IC₅₀ value as low as 4.5 nM.
Table 2: In Vitro Inhibitory Activities of Pyranone Derivatives on Specific Enzymes This table is interactive. You can sort and filter the data.
| Compound Type | Target Enzyme | IC₅₀ Value | Source(s) |
|---|---|---|---|
| Kojic Acid | Tyrosinase | - | nio.res.in |
| Pyranone-Carbamate Hybrid | Butyrylcholinesterase (human) | Low nM range | dovepress.com |
| Pyrazinone Derivative | HDAC6 | 4.5 nM | - |
| Pyridine-2-carboxylic acid derivative | Histone Demethylase (KDM5B) | < 1.0 µM | dovepress.com |
The mechanisms through which pyranone derivatives modulate enzyme activity are varied and depend on the specific compound and target enzyme.
Direct Inhibition: This is the most common mechanism, where the pyranone derivative binds directly to the enzyme. This binding can be competitive, non-competitive, or mixed-type. The interaction often occurs at the enzyme's active site or an allosteric site, leading to a conformational change that reduces the enzyme's catalytic efficiency. The inhibition of tyrosinase by kojic acid through copper chelation is a classic example of direct inhibition. nio.res.in Similarly, pyranone-based inhibitors of DNA-dependent protein kinase have been identified through structure-activity relationship studies. acs.org
Microenvironment Acidification: Some enzyme inhibitors function by altering the pH of the local environment. nih.gov In the context of cancer, tumor cells often exist in an acidic microenvironment due to altered metabolism. nih.gov Inhibitors of enzymes like carbonic anhydrases, which can include scaffolds related to pyranones, can lead to a decrease in intracellular pH, which negatively impacts tumor cell survival. unica.it By modulating the activity of proton pumps and other pH-regulating enzymes, these compounds can disrupt the pH homeostasis necessary for optimal enzyme function and cell viability. nih.govnih.gov
Substrate Auto-oxidation Suppression: In some enzymatic reactions, the substrate can undergo auto-oxidation, leading to byproducts that can interfere with the reaction or cause cellular damage. Pyranone derivatives with antioxidant properties can suppress this auto-oxidation. For instance, in reactions involving catechols as substrates, pyranone-based antioxidants can prevent the formation of quinones and reactive oxygen species, thereby protecting the enzyme and ensuring the fidelity of the enzymatic reaction. While the synthesis of fused-pyran derivatives can involve auto-oxidation, the antioxidant capacity of other pyrones can prevent such processes. rsc.orgbeilstein-journals.org
Fatty acid synthase (FAS) is a key enzyme complex in the de novo biosynthesis of fatty acids. Its inhibition is a target for various therapeutic areas. Certain α-pyrone derivatives have been shown to interfere with metabolic pathways, including fatty acid biosynthesis. frontiersin.org The proposed mechanism for some α-pyrone derivatives involves targeting enzymes within these pathways, thereby disrupting the production of essential metabolites and intermediates necessary for pathogen growth. frontiersin.org Studies on the biosynthesis of α-pyrones indicate that polyketide synthases (PKSs) are responsible for their formation, using building blocks like malonyl-CoA, which is also a key substrate for FAS. beilstein-journals.org This shared substrate and structural similarity suggest that pyranone derivatives could act as competitive inhibitors of FAS.
Interactions with Cellular Components (In Vitro)
Beyond enzyme inhibition, the biological effects of 4-oxopyran-3-carboxylic acid and its derivatives are also mediated by their interactions with other essential cellular components.
Proteins: As extensively discussed in the enzyme inhibition sections, pyranone derivatives are adept at binding to proteins. The functional groups on the pyranone ring, such as hydroxyl and carbonyl groups, can form hydrogen bonds and other non-covalent interactions with the amino acid residues of a protein's binding pocket. ontosight.ai This interaction is the basis for their ability to modulate the function of a wide range of proteins, not limited to enzymes.
Nucleic Acids: Several pyranone derivatives have been shown to interact with DNA. rsc.orgresearchgate.net These interactions can occur through different modes, including intercalation, where the planar pyranone ring stacks between the base pairs of the DNA double helix, or groove binding. mdpi.com Such binding can lead to significant biological consequences, such as the inhibition of DNA replication and transcription. Furthermore, some pyranone derivatives act as inhibitors of enzymes that are critical for DNA metabolism, such as DNA topoisomerases and DNA gyrase. rsc.orgresearchgate.net For example, pyrano[3,2-c]quinoline derivatives have been shown to inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells. rsc.org
Membranes: The lipophilicity of pyranone derivatives, which can be modified by their substituents, influences their ability to interact with and traverse cellular membranes. The pyranone structure itself can engage in hydrogen bonding with the phospholipid headgroups of the membrane, while hydrophobic substituents can intercalate into the lipid bilayer. These interactions can alter membrane fluidity and permeability, potentially affecting the function of membrane-bound proteins and transport processes.
Structure-Activity Relationships from In Vitro Biological Data
The this compound scaffold and its bioisosteres, such as the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 4-pyridone cores, are privileged structures in medicinal chemistry. The strategic placement of the keto, pyran oxygen (or ring nitrogen), and carboxylic acid groups creates a specific pharmacophore capable of crucial interactions with biological targets, particularly through metal chelation and hydrogen bonding. nih.gov The biological activity of compounds containing this core is highly dependent on the nature and position of various substituents on the ring system. In vitro studies have been instrumental in elucidating these structure-activity relationships (SAR), providing a rational basis for the design of potent and selective inhibitors for a range of enzymes and cellular processes.
Antimicrobial Activity:
A significant body of research has focused on the SAR of 4-oxoquinoline-3-carboxylic acids, a prominent class of antibacterial agents that inhibit bacterial DNA gyrase and topoisomerase IV. mdpi.com
C-7 Substituent: The substituent at the C-7 position is critical for potency and spectrum of activity. Among various thio-substituted derivatives, a 2-aminoethylthio group was found to be optimal for enhancing in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov In general, cyclic aminothio, heteroarylthio, arylthio, and alkylthio groups have been explored at this position. nih.gov
C-5 Substituent: The activity of these quinolone derivatives is also modulated by the substituent at the C-5 position. The potency was found to increase in the order of OH < F < H < NH2. nih.gov The combination of a C-5 amino group and a C-7 (2-aminoethyl)thio group in a 1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid scaffold resulted in the most active compound in one study. nih.gov
N-1 Substituent: A cyclopropyl (B3062369) group at the N-1 position is a common feature in many potent fluoroquinolone antibacterials, contributing favorably to enzyme inhibition. mdpi.comnih.gov
| Core Scaffold | Position of Substitution | Substituent Type | Impact on In Vitro Antibacterial Activity | Reference |
|---|---|---|---|---|
| 1-cyclopropyl-4-oxoquinoline-3-carboxylic acid | C-7 | 2-aminoethylthio | Enhanced activity | nih.gov |
| C-5 | NH2 > H > F > OH | Increasing activity | nih.gov |
Anticancer Activity:
Derivatives based on the this compound motif have been investigated as anticancer agents, primarily targeting topoisomerases and protein kinases.
Topoisomerase Inhibition: Lipophilic quinolone derivatives have shown potent antiproliferative activity against various cancer cell lines, with GI50 values in the low micromolar range. researchgate.net Studies on a series of these compounds revealed selective inhibition of topoisomerase I over topoisomerase IIα. researchgate.net Molecular docking studies suggest this preference is due to specific binding interactions within the active site of topoisomerase I. researchgate.net
Kinase Inhibition: Conformationally constrained 4-pyridone analogues have been identified as potent inhibitors of Met kinase, with IC50 values in the nanomolar range. researchgate.net The structure-activity relationship of these inhibitors rationalized their binding modes to the ATP binding site of the kinase. researchgate.net These compounds also demonstrated inhibitory activity against other kinases like Flt-3 and VEGFR-2. researchgate.net
General Cytotoxicity: In a series of 4-oxoquinoline-3-carboxamide derivatives, compounds bearing a 3,4,5-trimethoxyphenyl moiety (16b) and a 4-chlorophenyl moiety (17b) at the amide nitrogen exhibited significant cytotoxic activity against a gastric cancer cell line, while showing no activity against a normal cell line. nih.gov This suggests that the nature of the N-substituent on the carboxamide is a key determinant of both potency and selectivity. nih.gov
| Compound Class | Biological Target | Key Structural Feature | Observed In Vitro Activity | Reference |
|---|---|---|---|---|
| Lipophilic quinolone derivatives | Topoisomerase I/IIα | Varying lipophilic piperazinyl derivatives | Selective inhibition of Topo I; GI50 = 1.00 µM to 1.50 µM | researchgate.net |
| 4-Pyridone analogues | Met kinase, Flt-3, VEGFR-2 | Conformationally constrained pyridone ring | Potent Met kinase inhibition (IC50 = 1.8 nM) | researchgate.net |
| 4-Oxoquinoline-3-carboxamides | Gastric cancer cells | N-substituent on carboxamide (e.g., 3,4,5-trimethoxyphenyl) | Significant and selective cytotoxicity | nih.gov |
Antiviral Activity:
The 4-oxoquinoline-3-carboxylic acid scaffold has also served as a template for developing antiviral agents, particularly HIV-1 integrase inhibitors.
HIV-1 Integrase Inhibition: The core pharmacophore is known to chelate essential metal ions in the integrase active site. However, the activity is highly sensitive to the substituents. A series of 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives were designed as analogs of the known inhibitor elvitegravir. nih.gov In vitro assays showed that replacing the parent benzyl (B1604629) moiety with a 3',5'-dimethyl-1H-pyrazolyl group resulted in a loss of inhibitory activity against HIV integrase (IC50 > 100 μg/mL). nih.gov This was attributed to a potential reduction in the necessary hydrophobic interactions within the enzyme's active site. nih.gov
Other Enzymatic Inhibition:
The versatility of the core structure is further demonstrated by its application in designing inhibitors for other enzyme classes.
Fatty Acid Synthase (FAS) Inhibition: A series of 1-oxo-3-substitutent-isothiochroman-4-carboxylic acids were designed as FAS inhibitors. nih.gov In this series, compounds with specific substitutions (compounds 2c and 2d) showed more effective in vitro FAS inhibition than the reference compound C75. nih.gov
Pyruvate Dehydrogenase Complex (PDHC) Inhibition: Synthetic phosphinate and phosphonate (B1237965) analogs of pyruvate, which substitute the carboxylic acid with a phosphinate or phosphonate group, are potent inhibitors of the PDHC. oncotarget.com Acetyl phosphinate (AcPH) was found to be a significantly more potent competitive inhibitor (Ki = 0.1 μM) of mammalian PDHC compared to the methyl ester of acetyl phosphonate (AcPMe, Ki = 40 μM). oncotarget.com This highlights the critical role of the acidic group's structure and charge in binding to the active site of thiamin diphosphate (B83284) (ThDP)-dependent enzymes. oncotarget.com
Applications of 4 Oxopyran 3 Carboxylic Acid in Advanced Materials Science
Utilization as Building Blocks for Novel Materials
The intrinsic reactivity and defined geometry of 4-oxopyran-3-carboxylic acid and its derivatives make them valuable as building blocks in the synthesis of more complex molecules and materials. The presence of multiple functional groups allows for a variety of chemical transformations, enabling the construction of diverse molecular architectures.
Carboxylic acids, in general, are a major category of building blocks used in chemical synthesis. They serve as precursors to a wide array of other compound classes. enamine.net The pyran ring system, in particular, is a common motif in many natural products and biologically active compounds. This has spurred interest in using pyran-based building blocks for the creation of new materials with potential applications in various fields.
For instance, derivatives like 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid are utilized as foundational units for synthesizing complex organic molecules. The specific combination of a hydroxyl, a keto, and a carboxylic acid group provides a platform for a range of chemical reactions, contributing to its versatility. Aromatic polycarboxylic acids are also extensively used as multifunctional building blocks in the design of novel metal-organic networks. mdpi.com
The strategic use of such building blocks allows for the precise control over the resulting material's properties. Researchers can systematically modify the structure of the building block to fine-tune the characteristics of the final product, a key principle in modern materials design.
Table 1: Examples of Pyran-Based Building Blocks and Their Applications
| Compound Name | Key Features | Application Area |
| 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid | Hydroxyl, keto, and carboxylic acid groups | Synthesis of complex organic molecules |
| 4-Oxopyran-2,6-dicarboxylic acid | Dicarboxylic acid with an oxopyran ring | Synthesis of various derivatives, potential in biochemical and medicinal applications solubilityofthings.com |
| 3-formylchromones | Contains a 2-oxopyran cycle | Investigated for biological activity mdpi.com |
Integration into Polymer Synthesis
The principles of polymer chemistry are increasingly being applied to create sustainable materials from renewable resources. In this context, biomass-derived carboxylic acids are gaining attention as monomers for the synthesis of polyesters and polyamides. rsc.org While direct evidence of this compound's extensive use in large-scale polymer production is still emerging, its structural motifs are relevant to this field.
The presence of a carboxylic acid function allows it to participate in polymerization reactions, such as condensation polymerization with diols or diamines, to form polyesters or polyamides, respectively. The rigidity of the pyran ring could impart specific thermal and mechanical properties to the resulting polymer chains.
Research into biomass-derived polymers often focuses on carboxylic acids that can be produced through catalytic routes from natural sources. rsc.org The development of efficient synthetic pathways to this compound from renewable feedstocks could pave the way for its use in creating novel, sustainable polymers. The integration of such heterocyclic structures into polymer backbones is a promising strategy for developing materials with unique properties that are not achievable with conventional monomers.
Role in the Development of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.org The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. Carboxylic acids are among the most common and effective linkers used in MOF synthesis. wikipedia.org
This compound and its dicarboxylic acid analogue, 4-oxopyran-2,6-dicarboxylic acid, are suitable candidates for use as organic linkers in the construction of MOFs. google.comepo.org The carboxylate groups can coordinate to metal centers, while the pyran ring provides a rigid and geometrically defined spacer. This allows for the formation of well-ordered, three-dimensional networks with tunable pore sizes and chemical environments.
The synthesis of MOFs often involves the reaction of a metal salt with a carboxylic acid precursor in a suitable solvent. google.com The carboxylic acid acts as a competing reagent that can control the growth of the MOF crystals, leading to larger and more well-defined structures. google.com The diversity in the structure of MOFs can be achieved by using different metal ions and flexible or rigid carboxylic acid building blocks. rsc.org
Table 2: Components of Metal-Organic Frameworks
| Component | Role in MOF Structure | Example |
| Metal Ion/Cluster | Acts as a node, connecting the organic linkers. Often a Lewis acid. wikipedia.org | Transition metals (e.g., Zn(II), Cd(II), Mn(II)) rsc.org |
| Organic Linker | Bridges the metal nodes to form the framework. wikipedia.org | 4-Oxopyran-2,6-dicarboxylic acid google.comepo.org |
| Solvent | Medium for the synthesis reaction. Can sometimes be incorporated into the final structure. | N,N'-dimethylformamide (DMF) rsc.org |
The application of multifunctional aromatic carboxylic acids as building blocks has been particularly fruitful in designing novel metal-organic networks with interesting properties, such as high porosity or luminescence. mdpi.com The incorporation of heteroatoms, like the oxygen in the pyran ring of this compound, can introduce additional functionality to the MOF, such as specific binding sites for guest molecules.
Design of Supramolecular Assemblies
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding and metal coordination. Carboxylic acids are key players in this field, as their ability to form strong and directional hydrogen bonds makes them excellent synthons for building supramolecular assemblies. mpg.de
The self-assembly of molecules containing carboxylic acid groups can lead to the formation of well-defined one-, two-, or three-dimensional structures. For example, tricarboxylic acid molecules have been shown to form two-dimensional honeycomb networks on surfaces through hydrogen bonding between the carboxylic acid groups. mpg.de
The ability to control the assembly of molecules into larger, ordered structures is a cornerstone of nanotechnology and materials science. The use of versatile building blocks like this compound provides a powerful tool for the bottom-up fabrication of materials with precisely controlled architectures and functions.
4 Oxopyran 3 Carboxylic Acid As Ligand in Coordination Chemistry
Chelation Properties of Pyranone Carboxylic Acid Ligands
The chelation properties of pyranone-based ligands, including those with carboxylic acid functionalities, are a primary reason for their extensive study. Hydroxypyrones, which are structurally related to 4-oxopyran-3-carboxylic acid, are recognized as excellent metal chelators, particularly for hard metal ions like Fe(III), Al(III), and Ga(III). mdpi.comresearchgate.netkcl.ac.ukresearchgate.netresearchgate.net Their high affinity is largely attributed to the presence of ortho-positioned carbonyl and hydroxyl groups, which create a favorable bidentate chelation site, forming a stable five-membered ring with the metal ion. researchgate.netrsc.org
In this compound, the arrangement of the ring carbonyl oxygen and the carboxylic acid group provides a potent chelating framework. The deprotonated carboxylate group and the adjacent carbonyl oxygen can act as a bidentate O,O-donor system. This chelation results in the formation of a six-membered ring, which is also a highly stable arrangement in coordination complexes. nih.gov The stability of these complexes is a result of the chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands of similar donor strength. nih.gov The electronic properties of the pyranone ring can further influence the stability and reactivity of the resulting metal complexes. researchgate.net
The acid-base behavior of these ligands is crucial for their complexation ability. The carboxylic acid group can be deprotonated, making the ligand anionic and enhancing its coordination potential. mdpi.com This pH-dependent behavior allows for the controlled formation of metal complexes under specific conditions. mdpi.comresearchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with pyranone carboxylic acid ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. mdpi.comorientjchem.org The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the resulting complex.
Coordination with Transition Metal Ions
This compound and its analogues have been shown to coordinate with a variety of transition metal ions. ufs.ac.zalibretexts.org Research has demonstrated the formation of complexes with first-row transition metals such as manganese (Mn), iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). researchgate.netrsc.org The coordination can lead to the formation of mononuclear, dinuclear, or polynuclear structures, depending on the metal-to-ligand ratio, the coordination preferences of the metal ion, and the reaction conditions. researchgate.netrsc.org For instance, studies on related ligands like chromone-2-carboxylic acid have yielded both mononuclear and dinuclear hydroxo-bridged copper(II) complexes. researchgate.net The interaction with these metal ions is of significant interest due to the diverse electronic, magnetic, and catalytic properties of the resulting coordination compounds. libretexts.org
Spectroscopic and Structural Analysis of Coordination Compounds
A combination of spectroscopic techniques and structural analysis methods is employed to characterize the metal complexes of pyranone carboxylic acids.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The coordination of the metal ion to the carboxylate group is evidenced by a shift in the characteristic stretching frequencies of the C=O and C-O bonds. For example, the strong C=O stretching band of the free carboxylic acid is replaced by two distinct bands, the asymmetric (ν_asym_) and symmetric (ν_sym_) stretching vibrations of the coordinated carboxylate group. The difference between these two frequencies (Δν) can provide insight into the coordination mode (monodentate, bidentate chelating, or bridging). researchgate.net Shifts in the pyranone ring's carbonyl stretching frequency also confirm its involvement in coordination. rsdjournal.org
NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Co(III)), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed information about the structure of the complex in solution. mdpi.com Changes in the chemical shifts of the ligand's protons and carbons upon coordination can help identify the binding sites. mdpi.comnih.gov
UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complex, particularly for complexes of transition metals with partially filled d-orbitals. The formation of a complex is often accompanied by the appearance of new absorption bands or shifts in existing bands, which can be attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions. researchgate.netresearchgate.net
Thermal Analysis: Thermogravimetric analysis (TGA) can be used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. researchgate.net
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Identification of functional groups involved in coordination (carboxylate, carbonyl). researchgate.netrsdjournal.org |
| NMR Spectroscopy | Elucidation of solution-state structure for diamagnetic complexes. mdpi.comnih.gov |
| UV-Visible Spectroscopy | Study of electronic transitions (d-d, charge transfer) upon complexation. researchgate.netresearchgate.net |
| X-ray Crystallography | Definitive solid-state structure, bond lengths, and coordination geometry. rsc.orgresearchgate.net |
| Thermal Analysis (TGA) | Assessment of thermal stability and presence of solvent molecules. researchgate.net |
Investigation of Ligand Denticity and Coordination Modes
The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. byjus.comlibretexts.orglibretexts.org this compound possesses multiple potential donor sites, allowing for various coordination modes. The most common mode involves chelation through the carbonyl oxygen of the pyranone ring and one of the oxygen atoms of the adjacent carboxylate group, acting as a bidentate ligand. researchgate.net
However, the carboxylate group itself is known for its coordination versatility. researchgate.net It can coordinate to a metal ion in several ways:
Monodentate: Only one oxygen atom of the carboxylate group binds to the metal.
Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a four-membered ring.
Bidentate Bridging: The carboxylate group bridges two different metal ions.
Therefore, this compound can exhibit different denticities and coordination behaviors. It can act as a bidentate (O,O) ligand as described above. Theoretically, if the ring ether oxygen also participates in bonding, it could act as a tridentate ligand, although this is less common. The specific mode of coordination depends on several factors, including the nature of the metal ion, the pH of the medium, the presence of other competing ligands, and the steric requirements of the complex. rsc.org The investigation of these modes is crucial for understanding the structure and reactivity of the resulting metal complexes. nih.gov
| Coordination Mode | Description |
| Monodentate | The ligand binds through a single donor atom. libretexts.org |
| Bidentate | The ligand binds through two donor atoms, forming a chelate ring. libretexts.orglibretexts.org |
| Tridentate | The ligand binds through three donor atoms. byjus.com |
| Bridging | The ligand connects two or more metal centers. researchgate.net |
Applications of Pyranone-Metal Complexes in Catalysis and Other Fields
Metal complexes are fundamentally important in catalysis, where they can lower the activation energy of chemical reactions, leading to increased reaction rates and selectivity under milder conditions. catalysis.blogaithor.com The pyranone-metal complexes derived from ligands like this compound are being explored for their catalytic potential. The ability to fine-tune the electronic and steric properties of the complex by modifying the ligand or changing the metal ion makes them attractive candidates for various catalytic applications, including oxidation and hydrogenation reactions. mdpi.comcatalysis.blogmdpi.com
Beyond catalysis, these complexes have potential applications in other fields:
Medicinal Chemistry: The chelation of essential metal ions is a key strategy in drug design. Pyranone derivatives themselves have shown biological activity, and their metal complexes could exhibit enhanced or novel therapeutic properties. kcl.ac.ukresearchgate.net
Fluorescent Probes: The incorporation of a pyranone chelating unit into a fluorescent molecule can lead to sensors for specific metal ions. The binding of a target metal ion can cause a detectable change in the fluorescence properties of the molecule. rsc.org
Material Science: The ability of carboxylic acid ligands to bridge metal centers can be exploited to construct coordination polymers and metal-organic frameworks (MOFs). rsc.orggoogle.com These materials have potential applications in gas storage, separation, and heterogeneous catalysis.
The versatility of the this compound scaffold continues to make its metal complexes a subject of ongoing research, with the aim of developing new functional materials and catalysts. nih.gov
Future Research Directions and Perspectives in 4 Oxopyran 3 Carboxylic Acid Chemistry
Exploration of Novel Synthetic Pathways
Key areas of future investigation include:
Development of Catalytic Systems: Innovations in catalysis are expected to play a pivotal role. oecd-ilibrary.org This includes the design of new catalysts that can facilitate the construction of the pyranone ring with high atom economy and stereoselectivity.
Multi-component Reactions: Strategies involving multi-component reactions are being explored to construct complex molecular scaffolds in a single step, thereby reducing the number of synthetic operations and associated waste. oecd-ilibrary.org
Flow Chemistry: The application of flow chemistry techniques offers the potential for safer, more scalable, and highly controlled production of 4-oxopyran-3-carboxylic acid and its derivatives.
Researchers are actively investigating new reagents and reaction conditions to achieve these goals. For instance, novel methods for the synthesis of aromatic carboxylic esters using diaryl oxalates have been reported, suggesting new avenues for derivatization. lew.ro The overarching goal is to create synthetic pathways that are not only efficient but also environmentally friendly and economically viable.
Design and Synthesis of Advanced Functionalized Derivatives
Building upon a versatile molecular scaffold, the design and synthesis of advanced functionalized derivatives of this compound is a burgeoning area of research. uomus.edu.iqlibretexts.org The strategic introduction of various functional groups onto the pyranone ring can modulate the molecule's physicochemical properties and biological activity. iosrjournals.org
Future efforts will likely concentrate on:
Structure-Activity Relationship (SAR) Studies: A systematic approach to modifying the core structure and analyzing the resulting impact on biological activity will guide the design of more potent and selective compounds. iosrjournals.org
Bioisosteric Replacement: The substitution of certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to derivatives with improved pharmacokinetic profiles. researchgate.net
Conjugation Chemistry: The attachment of this compound derivatives to other molecules, such as peptides or targeting ligands, could lead to the development of highly specific therapeutic agents.
The synthesis of derivatives with diverse functionalities, including esters, amides, and various heterocyclic systems, will continue to be a major theme. uomus.edu.iqresearchgate.netpressbooks.pub For example, the synthesis of pyrazole-3-carboxylic acid derivatives has been explored, highlighting the potential for creating a wide array of new chemical entities. researchgate.net
Deeper Mechanistic Understanding of In Vitro Biological Interactions
A more profound understanding of how this compound and its derivatives interact with biological targets at the molecular level is essential for rational drug design. Future research will focus on elucidating the precise mechanisms of action that underpin their observed biological activities.
Key research directions include:
Identification of Molecular Targets: Pinpointing the specific enzymes, receptors, or other biomolecules that these compounds interact with is a critical first step.
Binding Mode Analysis: Techniques such as X-ray crystallography and NMR spectroscopy will be employed to determine the exact binding orientation and key interactions between the small molecule and its biological target.
Enzyme Kinetics and Inhibition Studies: Detailed kinetic studies will provide insights into the potency and mechanism of enzyme inhibition, helping to differentiate between various modes of action.
By unraveling these intricate biological interactions, researchers can design more effective and safer therapeutic agents with minimized off-target effects.
Development of Pyranone-Based Materials with Enhanced Properties
The unique structural and electronic properties of the pyranone ring make it an attractive building block for the development of advanced materials. rsc.org Future research in this area will aim to create novel materials with tailored properties for a range of applications.
Areas of focus will include:
Polymer Chemistry: The incorporation of this compound derivatives into polymer backbones could lead to the development of new plastics and resins with improved thermal stability, mechanical strength, and biodegradability. rsc.org For instance, research has shown that incorporating 2-pyrone-4,6-dicarboxylic acid into polydimethylsiloxane (B3030410) can significantly improve its heat resistance. rsc.org
Mechanochromic Materials: Pyran derivatives have shown promise in the development of materials that change their color or fluorescence in response to mechanical stimuli. chinesechemsoc.org Future work will focus on designing high-contrast and reversible mechanochromic materials for applications in sensing and data recording. chinesechemsoc.org
Luminescent Materials: The pyranone scaffold can be modified to create compounds with unique photophysical properties, such as aggregation-induced emission (AIE). researchgate.net These materials have potential applications in bioimaging and optoelectronics. researchgate.net
The development of these materials will be driven by a desire for sustainable and high-performance alternatives to existing technologies.
Computational Chemistry in Predictive Design and Mechanism Elucidation
Computational chemistry has become an indispensable tool in modern chemical research, and its role in the study of this compound is set to expand significantly. rsc.org These computational approaches offer a powerful means to predict molecular properties, guide experimental design, and elucidate complex reaction mechanisms.
Future applications of computational chemistry in this field will include:
Molecular Docking and Virtual Screening: These techniques can be used to predict the binding affinity of large libraries of virtual compounds to specific biological targets, accelerating the discovery of new drug candidates.
Quantum Chemical Calculations: Methods such as Density Functional Theory (DFT) can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of these molecules and their interactions with biological systems or materials over time.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of these compounds with their observed biological activities, enabling the predictive design of more potent analogs. researchgate.net
By leveraging the power of computational chemistry, researchers can streamline the research and development process, reducing the time and cost associated with bringing new molecules from the lab to the market. chemrxiv.org
Green Chemistry Innovations for Sustainable Production
The principles of green chemistry are increasingly being integrated into all aspects of chemical research and manufacturing, and the production of this compound is no exception. wjarr.comwalshmedicalmedia.com Future research will focus on developing more sustainable and environmentally friendly methods for the synthesis of this important compound and its derivatives. oecd-ilibrary.orgsolubilityofthings.com
Key areas of innovation will include:
Use of Renewable Feedstocks: The development of synthetic routes that utilize renewable resources, such as biomass, will reduce the reliance on fossil fuels. walshmedicalmedia.comcefic.org
Benign Solvents and Reagents: The replacement of hazardous organic solvents with safer alternatives, such as water or supercritical fluids, is a major goal of green chemistry. wjarr.com
Catalysis: The use of highly efficient and recyclable catalysts can minimize waste and energy consumption. oecd-ilibrary.orgwjarr.com
Atom Economy: Synthetic methods that maximize the incorporation of all starting materials into the final product are being prioritized to reduce the generation of byproducts. wjarr.com
By embracing the principles of green chemistry, the chemical industry can move towards a more sustainable future, minimizing its environmental impact while continuing to produce valuable chemical products. walshmedicalmedia.com
Q & A
Q. Basic
- IR spectroscopy identifies carbonyl functional groups and conjugation.
- UV-Vis spectroscopy reveals electronic transitions influenced by the pyrone ring .
- 1H-NMR resolves substituent environments (e.g., methyl ester protons at δ 3.97 ppm) .
How can researchers distinguish this compound from structurally similar compounds like 3-acyl-4-hydroxycoumarins?
Advanced
Structural ambiguity arises due to overlapping spectral features. Resolution methods include:
- X-ray crystallography for definitive solid-state conformation.
- Comparative NMR analysis of substituent chemical shifts (e.g., methyl vs. formyl groups) .
- Mass fragmentation patterns to differentiate backbone rearrangements .
What strategies mitigate unintended rearrangements during the synthesis of this compound derivatives?
Q. Advanced
- Use acidic or neutral conditions to avoid base-mediated side reactions.
- Optimize solvent systems (e.g., xylene/acetic anhydride for cyclization) .
- Employ catalytic additives (e.g., potassium carbonate) to enhance regioselectivity .
What are the key solubility properties of this compound in different solvents?
Basic
The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves in ethanol or 2-propanol after acidification. Sodium salts are water-soluble, enabling purification via recrystallization .
How does the presence of substituents influence the reactivity of this compound in nucleophilic reactions?
Advanced
Electron-withdrawing groups (e.g., ester or formyl) enhance electrophilicity at the pyrone ring’s carbonyl, facilitating nucleophilic attacks. For example, methyl esters stabilize intermediates during cyclization, while formyl groups promote aldol-like condensations .
What are the primary challenges in achieving high purity of this compound, and how are they addressed?
Basic
Challenges include byproduct formation (e.g., sodium salts) and residual solvents. Solutions involve:
- Recrystallization in 2-propanol or methanol-water mixtures .
- Column chromatography for separation of regioisomers.
How can computational chemistry predict the stability of this compound under varying experimental conditions?
Q. Advanced
- DFT calculations model tautomeric equilibria and protonation states.
- Molecular dynamics simulations assess solvent interactions and thermal stability .
What are the documented biological activities of this compound derivatives?
Basic
Derivatives show potential as enzyme inhibitors or antimicrobial agents. For example, interactions with amino acids (e.g., glycine) suggest utility in studying biochemical pathways .
Q. Notes
- Avoided commercial sources (e.g., benchchem.com ).
- Differentiated basic/advanced questions with methodological focus.
- Citations follow evidence IDs and academic standards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
